

Technical Guide: Antitumor Activity of SC209

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Compound of Interest

Compound Name: SC209 intermediate-2

Cat. No.: B12394616

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Disclaimer: Publicly available scientific literature does not contain specific information for a compound designated "**SC209 intermediate-2**." This technical guide focuses on the well-documented compound SC209 (3-Aminophenyl Hemiasterlin), a potent tubulin-targeting cytotoxin. It is presumed that "**SC209 intermediate-2**" may be a precursor in the synthesis of SC209 or a closely related derivative. The data and protocols presented herein are based on the known activities of SC209 and related tubulin inhibitors.

Introduction

SC209, chemically known as 3-Aminophenyl Hemiasterlin, is a synthetic analog of a natural marine product with potent cytotoxic properties. It functions as a microtubule-destabilizing agent, a class of compounds that has been a cornerstone of cancer chemotherapy for decades. Due to its high potency, SC209 is primarily utilized as a payload in Antibody-Drug Conjugates (ADCs), a class of targeted therapies designed to deliver cytotoxic agents directly to cancer cells while minimizing systemic toxicity.[1][2] One notable ADC utilizing SC209 is STRO-002, which targets the Folate Receptor alpha (FolR α) and is under investigation for the treatment of ovarian and endometrial cancers.[3][4] A key advantage of SC209 is its reduced potential for efflux by the P-glycoprotein 1 (P-gp) drug pump, which is a common mechanism of multidrug resistance in cancer cells.

Mechanism of Action

SC209 exerts its antitumor effects by disrupting the dynamics of microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape. They are in a constant state of dynamic instability, alternating between phases of polymerization (growth) and depolymerization (shrinkage).

By binding to tubulin, the protein subunit of microtubules, SC209 inhibits tubulin polymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing the formation of a functional mitotic spindle. The prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.

Data Presentation

The following table summarizes the in vitro cytotoxic activity of SC209. This data is derived from studies of the ADC STRO-002, where SC209 is the active cytotoxic payload.

Cell Line	Cancer Type	Target	Metric	Value (nM)
Igrov1	Ovarian Cancer	FolR α	EC50	3.6
KB	Cervical Cancer	FolR α	EC50	3.9
MES-SA/MX2 (P-gp expressing)	Uterine Sarcoma	N/A	EC50	Not specified, but noted to be a weaker P-gp substrate compared to other tubulin inhibitors.

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound like SC209 on cancer cell lines.

a. Materials and Reagents:

- Cancer cell lines of interest (e.g., Igrov1, KB)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- SC209 (dissolved in a suitable solvent like DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well plates
- Humidified incubator (37°C, 5% CO₂)
- Microplate reader

b. Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of SC209 in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of SC209. Include vehicle-only controls.
- Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).
- MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.
- Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the EC50/IC50 value.

In Vivo Antitumor Activity in Xenograft Models

This protocol describes a general workflow for evaluating the antitumor efficacy of an ADC containing SC209 in a mouse model.

a. Materials and Reagents:

- Immunocompromised mice (e.g., SCID or nude mice)
- Human tumor cells (e.g., Ishikawa endometrial cancer cells)
- ADC containing SC209 (e.g., STRO-002)
- Phosphate-buffered saline (PBS) or other appropriate vehicle
- Calipers for tumor measurement

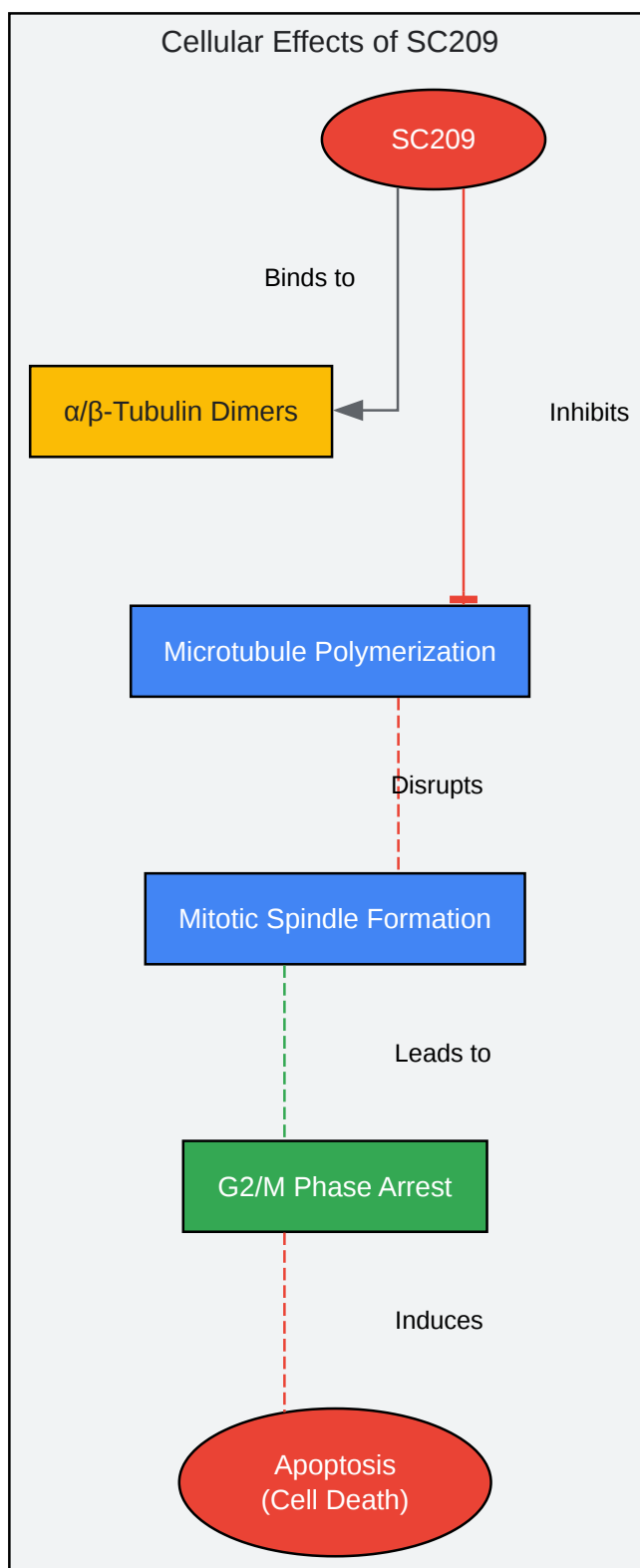
b. Procedure:

- Tumor Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of the immunocompromised mice.
- Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).
- Randomization and Dosing: Randomize the mice into treatment and control groups. Administer the ADC (e.g., via intravenous injection) at specified doses and schedules. The control group receives the vehicle.
- Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study.

- Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or at a specified time point. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.

Visualizations

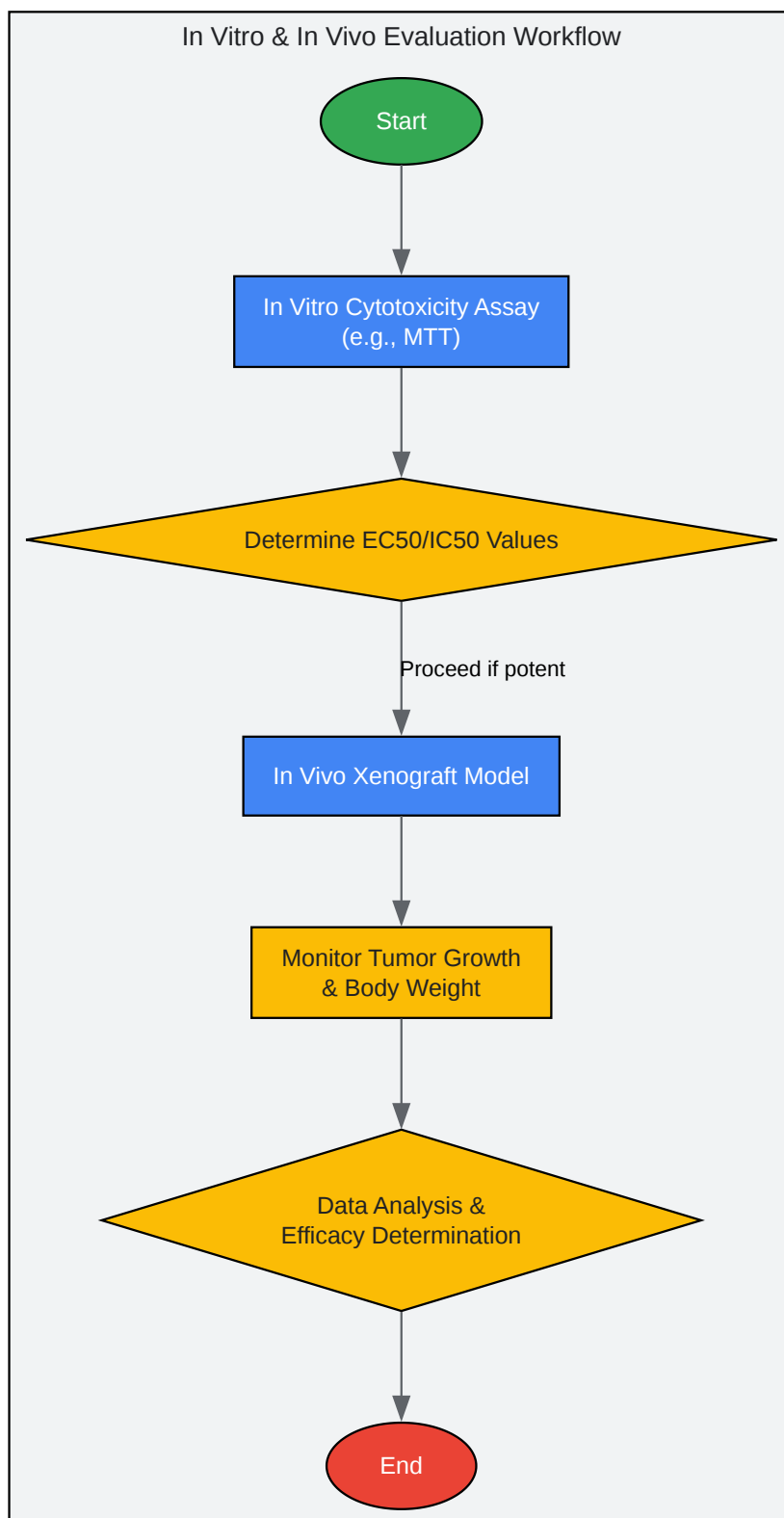
Signaling Pathway



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Caption: Mechanism of action of SC209 as a tubulin polymerization inhibitor.

Experimental Workflow



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Caption: General workflow for assessing the antitumor activity of a compound.

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